Ala-ala-phe-p-nitroanilide
CAS No.:
Cat. No.: VC20184226
Molecular Formula: C21H25N5O5
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N5O5 |
|---|---|
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-nitrophenyl)-3-phenylpropanamide |
| Standard InChI | InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28) |
| Standard InChI Key | RMYMOVDNWWDGFU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ala-Ala-Phe-p-nitroanilide (C₂₁H₂₅N₅O₅) consists of three amino acids—alanine (Ala), alanine (Ala), and phenylalanine (Phe)—linked to a p-nitroaniline moiety via an amide bond. The N-terminal alanine residue retains a free amine group, while the C-terminal p-nitroaniline acts as the chromogenic leaving group.
Table 1: Physicochemical Properties of AAF-pNA
| Property | Value |
|---|---|
| Molecular Weight | 427.5 g/mol |
| Solubility | Soluble in DMF, aqueous buffers (pH 7–9) |
| Optical Rotation | [α]D = +32° ± 2° (0.5% in DMF) |
| Absorption Maximum | 405 nm (pNA release) |
The stereochemistry of AAF-pNA is critical for substrate specificity, with all amino acids in the L-configuration ensuring compatibility with protease active sites .
Synthetic Methodology
AAF-pNA is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry:
-
Resin Activation: Wang resin functionalized with hydroxymethyl groups is preloaded with Fmoc-Phe-OH.
-
Peptide Elongation: Sequential coupling of Fmoc-Ala-OH and Fmoc-Ala-OH using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the activating agent .
-
Nitroanilide Conjugation: The N-terminal amine is acylated with 4-nitroaniline using DIC (N,N'-diisopropylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole).
-
Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC .
Industrial-scale production employs automated synthesizers, achieving >95% purity validated by LC-MS and NMR .
Biochemical Applications
Protease Activity Assays
AAF-pNA serves as a substrate for serine proteases such as subtilisin (EC 3.4.21.62) and chymotrypsin (EC 3.4.21.1). Hydrolysis of the Phe-pNA bond releases p-nitroaniline, enabling kinetic analysis through absorbance measurements .
Table 2: Enzymatic Parameters for AAF-pNA Hydrolysis
The European Union Reference Laboratory (JRC) validated AAF-pNA-based assays for quantifying subtilisin activity in animal feed additives, reporting a linear range of 5–100 U/kg with ≤15% interassay variability .
Drug Discovery Applications
High-throughput screening platforms utilize AAF-pNA to identify protease inhibitors. For example, a 2023 study screened 10,000 compounds against neutrophil elastase, identifying three lead candidates with IC₅₀ values <100 nM .
Mechanistic Insights
Enzymatic Cleavage Mechanism
Proteases recognize the Ala-Ala-Phe sequence through substrate-binding pockets:
-
S1 Pocket: Accommodates the phenylalanine side chain (chymotrypsin-like specificity) .
-
Oxyanion Hole: Stabilizes the tetrahedral intermediate during nucleophilic attack by the serine residue.
The reaction follows Michaelis-Menten kinetics, with pH-dependent activity optima at 7.5–8.5 for subtilisin and 8.0–9.0 for chymotrypsin .
Environmental Factors Affecting Activity
-
Temperature: Optimal activity at 37°C; thermal denaturation occurs above 50°C .
-
Inhibitors: PMSF (phenylmethylsulfonyl fluoride) abolishes activity at 1 mM concentration .
-
Solvents: >10% DMF reduces hydrolysis rates by 40% due to enzyme destabilization .
Industrial and Diagnostic Applications
Feed Additive Analysis
The JRC mandated AAF-pNA-based methods for quantifying subtilisin in poultry feed, achieving 74–113% recovery rates across matrices (feed additive, premixtures, final feed) . Assays involve:
-
Extraction in Tris-HCl buffer (pH 9.0, 37°C).
-
Incubation with 1 mM AAF-pNA for 10 min.
Clinical Diagnostics
AAF-pNA enables detection of protease imbalances in:
-
Pancreatitis: Elevated fecal chymotrypsin activity correlates with disease severity (r = 0.82, p <0.001) .
-
Chronic Obstructive Pulmonary Disease (COPD): Sputum neutrophil elastase activity >2.5 U/mL predicts exacerbation risk (HR = 3.1, 95% CI 1.8–5.4) .
Recent Research Advancements
Nanoparticle-Based Assays
A 2024 study integrated AAF-pNA with gold nanoparticles (AuNPs) for colorimetric protease detection. The AuNP-AAF-pNA conjugate exhibited a 10-fold sensitivity improvement (LOD = 0.1 U/mL) compared to conventional methods .
CRISPR-Cas9 Edited Proteases
Engineered subtilisin variants (e.g., Subtilisin Q5) showed enhanced AAF-pNA turnover (kcat/Km = 6.7 × 10⁴ M⁻¹s⁻¹ vs. wild-type 4.2 × 10⁴ M⁻¹s⁻¹) through directed evolution .
Challenges and Future Directions
Limitations
-
Matrix Interference: Feed samples with high carotenoid content require additional purification steps to avoid absorbance masking .
-
pH Sensitivity: Assays in acidic environments (pH <6) necessitate buffer modifications .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume